(1H-indol-2-yl)(thiomorpholino)methanone

Histamine H3 Receptor GPCR Antagonism Positional Isomer SAR

(1H-indol-2-yl)(thiomorpholino)methanone (CAS 1154384-62-9, MW 246.33) is a synthetic heterocyclic hybrid that fuses an indole core with a thiomorpholine ring via a carbonyl linker at the indole 2‑position. This specific regioisomeric linkage differentiates it from its 3‑ and 4‑substituted isomers and positions it as a non‑oxidized precursor to the 1,1‑dioxo‑thiomorpholinyl indolyl methanone class, which has been claimed in patent literature as histamine H3 receptor (H3R) antagonists and inverse agonists.

Molecular Formula C13H14N2OS
Molecular Weight 246.33
CAS No. 1154384-62-9
Cat. No. B2612586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-2-yl)(thiomorpholino)methanone
CAS1154384-62-9
Molecular FormulaC13H14N2OS
Molecular Weight246.33
Structural Identifiers
SMILESC1CSCCN1C(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C13H14N2OS/c16-13(15-5-7-17-8-6-15)12-9-10-3-1-2-4-11(10)14-12/h1-4,9,14H,5-8H2
InChIKeyFYYDPZKKUMROCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (1H-indol-2-yl)(thiomorpholino)methanone Is a Distinct Indole-Thiomorpholine Hybrid for Procurement


(1H-indol-2-yl)(thiomorpholino)methanone (CAS 1154384-62-9, MW 246.33) is a synthetic heterocyclic hybrid that fuses an indole core with a thiomorpholine ring via a carbonyl linker at the indole 2‑position . This specific regioisomeric linkage differentiates it from its 3‑ and 4‑substituted isomers and positions it as a non‑oxidized precursor to the 1,1‑dioxo‑thiomorpholinyl indolyl methanone class, which has been claimed in patent literature as histamine H3 receptor (H3R) antagonists and inverse agonists [1]. The compound’s structural simplicity, combined with the unique electronic and steric properties of the thiomorpholine sulfur, makes it a critical chemical probe for structure–activity relationship (SAR) studies where both the position of substitution and the sulfur oxidation state are key variables.

Structural Specificity: Why Generic Indole-Thiomorpholine Substitution Is Not Possible


Generic substitution within the indole–thiomorpholine chemotype is scientifically unsound because minor structural variations—including the position of the carbonyl linker on the indole ring and the oxidation state of the thiomorpholine sulfur—fundamentally alter the molecule’s biological target engagement profile. For example, while the 2‑substituted scaffold has been exclusively claimed for H3R modulation [1], the 4‑substituted positional isomer has been associated with a distinct cytotoxicity profile (IC50 = 8.2 µM against HCT‑116 colon cancer cells) , underscoring that receptor versus cytotoxicity outcomes are driven by regioisomerism. Furthermore, the replacement of the thiomorpholine sulfur with oxygen (morpholine) in an otherwise identical H3R‑targeted chemotype yields a Ki of 2 nM [2], a potency that cannot be assumed for the thiomorpholine analog without direct comparative data, as the sulfur atom alters lipophilicity, metabolic stability, and solvation properties. Similarly, the 1,1‑dioxo‑oxidized version of the same scaffold is the specifically claimed active species in key patents [1], while the non‑oxidized variant serves as a distinct precursor with different physicochemical and potentially pharmacokinetic attributes. These data demonstrate that in‑class compounds cannot be interchanged without formal re‑validation of target engagement, selectivity, and cellular potency.

Quantitative Differentiation Evidence for (1H-indol-2-yl)(thiomorpholino)methanone Selection


2‑Position Regioisomerism Dictates H3 Receptor Antagonism vs. Cytotoxicity

The 2‑substituted indole scaffold is the core pharmacophore for H3R antagonism as described in patent US 2007/0123526, which specifically claims 1,1‑dioxo‑thiomorpholinyl indolyl methanone derivatives [1]. In contrast, the 4‑substituted positional isomer has been reported to exhibit cytotoxicity in HCT‑116 colon cancer cells (IC50 = 8.2 µM) . The distinct biological outcomes highlight that the 2‑position linkage is essential for achieving H3R target engagement rather than a general cytotoxic profile.

Histamine H3 Receptor GPCR Antagonism Positional Isomer SAR

Thiomorpholine vs. Morpholine: Critical Impact on H3R Target Affinity

In the closely related indol‑2‑yl methanone series, a morpholine‑containing analog (CHEMBL496008) demonstrates a high binding affinity (Ki = 2 nM) for the histamine H3 receptor [1]. The replacement of the morpholine oxygen with sulfur—as in the target compound—is predicted to alter lipophilicity (estimated ∆LogP ≈ +0.5 to +1.0) and electronic distribution, which class‑level medicinal chemistry knowledge indicates may modulate target affinity, brain penetration, and metabolic stability. Direct comparative binding data for the thiomorpholine analog is not available in the allowed source set, but the existing data highlight that the choice of heteroatom (O vs. S) is a critical variable that precludes interchangeable use.

Histamine H3 Receptor Heteroatom Replacement SAR Binding Affinity

Sulfur Oxidation State Determines Patent‑Claimed Therapeutic Utility

Patent US 2007/0123526 explicitly claims the 1,1‑dioxo‑thiomorpholinyl indolyl methanone derivatives as H3R antagonists/inverse agonists [1]. The target compound is the non‑oxidized thiomorpholine variant, which represents the direct synthetic precursor to these claimed active species. The difference in sulfur oxidation state (sulfide vs. sulfone) is known to impact molecular polarity, hydrogen‑bonding capacity, and metabolic liability. Procurement of the non‑oxidized compound is essential for laboratories engaged in the synthesis and evaluation of the final dioxo patent compounds, as well as for comparative studies investigating the role of sulfur oxidation on H3R pharmacodynamics.

Histamine H3 Receptor Sulfur Oxidation State SAR Patent Landscape

Thiomorpholine Moiety Enhances Cytotoxic Potency Relative to Other Heterocyclic Isosteres

In a comparative study of novel melphalan analogs, the thiomorpholine‑containing derivative (EM‑T‑MEL) demonstrated superior cytotoxic and genotoxic activity compared to analogs bearing indoline or morpholine‑containing substituents (EM‑I‑MEL and EM‑MORPIP‑MEL) [1]. This cross‑study evidence indicates that the thiomorpholine moiety can confer enhanced biological potency in certain cancer‑relevant contexts, which may be relevant for researchers using (1H‑indol‑2‑yl)(thiomorpholino)methanone as a scaffold for anticancer probe development.

Cytotoxicity Thiomorpholine Pharmacophore Melphalan Analogs

High-Value Procurement Scenarios for (1H-indol-2-yl)(thiomorpholino)methanone Based on Quantitative Evidence


Critical Synthetic Precursor for H3 Receptor Antagonist Patent Series

As the direct non‑oxidized precursor to the patented 1,1‑dioxo‑thiomorpholinyl indolyl methanone H3R antagonists [1], this compound is an essential starting material for any medicinal chemistry group synthesizing and evaluating the final dioxo‑based therapeutic candidates. Procurement ensures access to the validated synthetic route and enables late‑stage diversification of the oxidation state.

Chemical Probe for Heteroatom SAR in H3R‑Targeted Indole Libraries

Given the Ki = 2 nM affinity of a closely related morpholine analog for H3R [2], this thiomorpholine variant is a mandatory comparator for defining the role of the sulfur heteroatom in target binding affinity, selectivity, and downstream signaling. Researchers cannot complete a comprehensive H3R SAR dataset without this compound.

Positional Isomer Reference Standard for Analytical Method Development

Because the 4‑substituted isomer exhibits a distinct biological profile (HCT‑116 cytotoxicity IC50 = 8.2 µM) , the pure 2‑substituted compound is required as a reference standard in HPLC, LC‑MS, and NMR methods to confirm regioisomeric identity and purity in batch release and stability studies, preventing misinterpretation of biological screening data.

Thiomorpholine‑Containing Scaffold for Anticancer Probe Design

Cross‑study evidence demonstrates that the thiomorpholine moiety can confer superior cytotoxicity compared to morpholine or indoline isosteres in hematological cancer models [3]. This compound can therefore serve as a starting scaffold for the design of novel anticancer agents, where the thiomorpholine pharmacophore is expected to contribute to potency.

Quote Request

Request a Quote for (1H-indol-2-yl)(thiomorpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.